Product packaging for Delta-9(11)-Betamethasone valerate(Cat. No.:)

Delta-9(11)-Betamethasone valerate

Cat. No.: B15089526
M. Wt: 440.6 g/mol
InChI Key: HMWBLDMZUXMBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Glucocorticoid and Corticosteroid Structure-Activity Principles

The biological activity of corticosteroids is intrinsically linked to their molecular structure. For decades, researchers have established key structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. The fundamental steroid nucleus, a 17-carbon cyclopentanoperhydrophenanthrene ring system, serves as the basic scaffold. wikipedia.org Modifications at various positions dictate the compound's classification as either a glucocorticoid (modulating metabolism and inflammation) or a mineralocorticoid (regulating electrolyte balance).

Key structural features that enhance glucocorticoid activity include:

A double bond between carbons 1 and 2 (the Δ¹ feature), as seen in prednisolone (B192156).

Fluorination at the 9α position, which significantly increases both glucocorticoid and mineralocorticoid activity due to its strong electron-withdrawing effects. nih.gov

Methylation at the 16α or 16β position (as in dexamethasone (B1670325) and betamethasone (B1666872), respectively), which primarily serves to reduce mineralocorticoid activity. neurology.org

The 11β-hydroxyl group is considered crucial for glucocorticoid receptor (GR) binding and agonist activity. nih.gov The introduction of a Δ9(11) double bond fundamentally alters this region of the steroid. This modification removes both the 9α-halogen and the 11β-hydroxyl group, replacing them with a planar double bond. This change significantly impacts the conformation of Ring C of the steroid, which can alter receptor interaction and subsequent downstream signaling. nih.govnih.gov

Modern research into analogues with this feature, such as vamorolone (B1682149), has revealed that this modification can lead to "dissociative" properties. nih.gov These compounds can separate the desired anti-inflammatory effects (mediated by a process called transrepression) from some of the mechanism-based side effects (often linked to transactivation of other genes). nih.goviiab.me Furthermore, unlike traditional glucocorticoids which can have agonist effects at the mineralocorticoid receptor (MR), Δ9(11) analogues like vamorolone have been shown to act as MR antagonists. nih.govdrugbank.com This dual activity profile—selective GR agonism and MR antagonism—represents a significant deviation from classical SAR principles and a key area of contemporary research.

Historical Development of Novel Steroid Scaffolds with Delta-9(11) Unsaturation

The investigation of steroids featuring a Δ9(11) double bond is not a recent development. In the mid-20th century, during the golden age of steroid synthesis, these compounds were frequently synthesized as key chemical intermediates. google.com The creation of potent 9α-halogenated corticosteroids, such as fludrocortisone, often involved a multi-step process where an 11β-hydroxy steroid was dehydrated to form the Δ9(11)-anhydro intermediate. google.com This intermediate would then be treated with a halogenating agent to introduce the 9α-fluoro or chloro group and an 11β-hydroxyl group simultaneously.

A 1957 patent, for instance, explicitly details methods for dehydrating 11β-hydroxy pregnanes to produce the corresponding Δ9(11)-anhydro steroids, highlighting the utility of this reaction in the synthesis of more complex corticosteroids. google.com While primarily viewed as a synthetic stepping stone, the biological activity of these Δ9(11) intermediates themselves was also a subject of academic interest, as evidenced by papers from the era describing their synthesis and properties. The contemporary development of drugs like vamorolone, which intentionally feature the Δ9(11) scaffold as the final active structure, represents a full-circle evolution of this chemical motif—from a transient intermediate to a therapeutically significant end-product. google.com

Rationale for Investigating Delta-9(11) Modification in Betamethasone Analogues

The specific rationale for investigating a Δ9(11) modification in a potent steroid like betamethasone is rooted in the modern pursuit of safer, more selective anti-inflammatory agents. Betamethasone is a powerful glucocorticoid, but its use can be limited by the typical side effects associated with the class. The investigation into its Δ9(11) analogue is driven by several key hypotheses derived from research on similar molecules.

First, the primary goal is to achieve a "dissociation" of effects. By removing the 9α-fluoro and 11β-hydroxyl groups, researchers aim to create a molecule that retains the ability to bind to the glucocorticoid receptor and suppress inflammatory pathways (e.g., NF-κB) but has a reduced capacity to activate the genes responsible for metabolic side effects, bone fragility, and other adverse events. nih.gov Crystallographic studies on vamorolone have shown that while its structure overlaps with traditional glucocorticoids, it exhibits conformational differences in the C-ring, which may underlie its altered interaction with the GR and its "dissociative" profile. nih.gov

Second, there is a compelling interest in modulating mineralocorticoid receptor activity. The 9α-fluoro group in betamethasone contributes to its high potency but also to potential mineralocorticoid effects. Replacing this with a Δ9(11) double bond offers the potential to not only eliminate this activity but to introduce MR antagonism. nih.gov This could be therapeutically advantageous in conditions where blocking the MR is beneficial, such as in certain cardiovascular or renal diseases.

Third, the modification alters the compound's interaction with metabolic enzymes. The 11β-hydroxyl group of traditional corticosteroids is a substrate for 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which interconvert active cortisol and inactive cortisone (B1669442) and are implicated in mediating some corticosteroid-associated side effects. A Δ9(11) steroid like vamorolone is not a substrate for these enzymes, which may contribute to an improved safety profile, particularly concerning bone morbidities. neurology.org

The investigation into Delta-9(11)-Betamethasone valerate (B167501) is therefore a logical extension of these advanced drug design concepts, applying them to the well-established and potent betamethasone scaffold in the hope of engineering a superior therapeutic agent.

Data Tables

Table 1: Structural Comparison of Selected Corticosteroids

CompoundC9-SubstitutionC11-SubstitutionC16-SubstitutionKey Feature
Prednisone H=O (ketone)HPro-drug, converted to Prednisolone
Betamethasone α-Fluoroβ-Hydroxylβ-MethylHigh potency, reduced MR activity
Dexamethasone α-Fluoroβ-Hydroxylα-MethylHigh potency, reduced MR activity
Vamorolone Δ9(11) double bondΔ9(11) double bondα-MethylDissociative, MR antagonist
Delta-9(11)-Betamethasone valerate Δ9(11) double bondΔ9(11) double bondβ-MethylInvestigational analogue

Table 2: Comparative Receptor Activity Profiles

CompoundGlucocorticoid Receptor (GR) ActivityMineralocorticoid Receptor (MR) Activity
Prednisolone AgonistAgonist
Betamethasone AgonistWeak Agonist
Dexamethasone AgonistWeak Agonist
Vamorolone Dissociative AgonistAntagonist nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36O5 B15089526 Delta-9(11)-Betamethasone valerate

Properties

Molecular Formula

C27H36O5

Molecular Weight

440.6 g/mol

IUPAC Name

[17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3

InChI Key

HMWBLDMZUXMBDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for Delta 9 11 Betamethasone Valerate

Strategies for Introducing the Delta-9(11) Double Bond into Steroid Nuclei

The formation of the Δ⁹⁽¹¹⁾ double bond is a critical step that significantly influences the biological activity of corticosteroids. This transformation is typically achieved from precursors containing an 11β-hydroxyl group or a 9,11-epoxide. google.comepo.org

One of the primary methods for creating the Δ⁹⁽¹¹⁾ double bond is through the regioselective dehydration of an 11β-hydroxy steroid precursor. google.com This elimination reaction must be carefully controlled to prevent the formation of undesired isomers.

Several classical and modern reagents have been employed for this purpose:

Phosphorous Oxychloride in Pyridine : This reagent system has been traditionally used to dehydrate 11β-hydroxy steroids to their corresponding Δ⁹⁽¹¹⁾-anhydro forms. google.com

Acid-Catalyzed Dehydration : Mixtures of acetic acid and hydrochloric acid, or acetic acid with a catalyst like hydrogen bromide, have also been utilized for this transformation. google.com The effectiveness and yield of these methods can vary significantly depending on the specific steroid substrate. google.com

Mesylate Elimination : A two-step approach involves converting the 11β-hydroxyl group into a good leaving group, such as a mesylate, by treating the steroid with mesyl chloride. google.comepo.org Subsequent treatment with a base promotes an elimination reaction to furnish the Δ⁹⁽¹¹⁾ double bond. google.comepo.org However, achieving high regiospecificity with this method can be challenging. google.com

Method Reagents/Conditions Precursor Key Feature Reference
Direct DehydrationPhosphorous oxychloride in pyridine11β-hydroxy steroidA classical method for forming anhydro steroids. google.com
Acid-Catalyzed DehydrationAcetic acid and hydrochloric acid11β-hydroxy steroidEffectiveness is highly dependent on the steroid structure. google.com
Mesylate Elimination1. Mesyl chloride; 2. Base11β-hydroxy steroidConverts the hydroxyl into a better leaving group before elimination. google.comepo.org

A more recent and often more selective method for introducing the Δ⁹⁽¹¹⁾ double bond involves the ring-opening of a 9,11-epoxy steroid intermediate. google.comepo.org This approach provides a high degree of control over the formation of the desired olefin.

The general process involves two key stages:

Epoxidation : An existing Δ⁹⁽¹¹⁾ steroid can be treated with an oxidizing agent to form a 9α,11α-epoxide or a 9β,11β-epoxide. rsc.orgresearchgate.net

Reductive Ring-Opening : The crucial step is the deoxygenation of the 9,11-epoxy steroid. A particularly effective method utilizes hydroiodic acid (HI). google.comepo.org This reaction is believed to proceed through the formation of an iodohydrin intermediate, which then undergoes elimination of iodine and water to yield the Δ⁹⁽¹¹⁾ steroid. google.com This process has been shown to selectively produce Δ⁹⁽¹¹⁾ steroids, such as the therapeutic agent Vamorolone (B1682149), in high purity. google.com

Research has optimized this deoxygenation reaction, identifying effective conditions for achieving high yields. google.comepo.org

Parameter Condition Purpose Reference
Reagent Aqueous Hydroiodic Acid (HI) (48-68 wt%)To reductively open the epoxide ring. google.comepo.org
Solvent Toluene, MeCN, CH₂Cl₂, or mixtures thereofTo dissolve the steroid substrate. google.comepo.org
Temperature Below 15°C, preferably 0-5°CTo control the reaction rate and minimize side products. google.comepo.org
Additive Acetic Acid (optional)To facilitate the reaction. google.comepo.org

Epoxides are highly useful three-membered heterocycles in organic synthesis due to their ring strain, which allows them to undergo ring-opening reactions with a variety of nucleophiles. nih.gov The acid-catalyzed ring-opening of an unsymmetrical epoxide typically involves the nucleophile attacking the more substituted carbon atom. libretexts.orgyoutube.com

Stereocontrolled Synthesis of the Valerate (B167501) Ester Moiety at C-17

The attachment of the valerate group to the tertiary hydroxyl at the C-17 position of the betamethasone (B1666872) nucleus is a sterically demanding esterification. Achieving this transformation with the correct stereochemistry requires specific activation methods.

Direct acylation of the 17-hydroxy group is the most common strategy. nih.gov This is typically accomplished by reacting the steroid with an activated form of valeric acid, such as valeryl chloride or valeric anhydride, in the presence of a suitable catalyst. 4-(Dimethylamino)pyridine (DMAP) is frequently used as a catalyst for such acylations, as it is highly effective in promoting the reaction at sterically hindered centers. nih.gov This method has been successfully applied to synthesize various C-17 esters of corticosteroids. nih.govnih.gov

Chemoenzymatic and Biotransformation Approaches in Delta-9(11) Steroid Synthesis

Modern steroid synthesis increasingly incorporates enzymatic and microbial transformations to achieve high selectivity and milder reaction conditions. google.comresearchgate.net These chemoenzymatic strategies are particularly valuable for reactions that are difficult to control with conventional chemical methods.

For instance, biotransformation is employed for specific dehydrogenation steps in the synthesis of betamethasone. researchgate.net Microorganisms can introduce the 1,2-double bond in the A-ring of the steroid nucleus, a feature of betamethasone, replacing harsher chemical oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). researchgate.netnih.gov

Furthermore, enzymes known as 11β-hydroxysteroid dehydrogenases (11β-HSD) are crucial in regulating the activity of glucocorticoids by interconverting the 11-hydroxy and 11-keto forms. nih.gov While not directly forming the Δ⁹⁽¹¹⁾ bond, the study of these enzymes underscores the importance of biological systems in modifying the C-11 position, which is the starting point for creating the double bond. nih.gov The use of microorganisms is a cornerstone of the steroid pharmaceutical industry, with fungi like Fusidium coccineum being the source of steroid antibiotics like fusidic acid. wikipedia.org

Advanced Synthetic Methodologies for Isotopic Labeling in Research Studies

Isotopically labeled compounds are indispensable tools in drug discovery and development, used to study a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.net The synthesis of labeled Delta-9(11)-Betamethasone valerate can be achieved through several advanced methods.

Use of Labeled Precursors : A straightforward approach is to incorporate isotopes by using labeled starting materials in one of the established synthetic routes. For example, a key intermediate could be prepared using reagents containing deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C).

Deuterium Labeling for Metabolic Studies : The use of deuterated analogs is common in pharmacology. For example, quadruply deuterated cortisol, specifically 9,11,12,12-[²H₄]cortisol, has been synthesized to study the in vivo activity of 11β-HSD enzymes. nih.gov A similar strategy could be applied to synthesize a deuterated version of this compound to investigate its metabolic fate.

Late-Stage Isotopic Labeling : Modern techniques allow for the introduction of isotopes into a fully formed molecule. Photoredox-mediated hydrogen atom transfer is a powerful method that can selectively replace specific C-H bonds with C-D or C-T bonds using an isotopic source like deuterated water. researchgate.net This allows for the efficient labeling of complex pharmaceutical compounds. researchgate.net

Companies specializing in pharmaceutical reference standards provide stable isotope-labeled versions of betamethasone and its impurities, indicating that synthetic routes for these labeled compounds are well-established. axios-research.com

High Resolution Structural Elucidation and Analytical Chemistry of Delta 9 11 Betamethasone Valerate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of complex molecules like Delta-9(11)-Betamethasone valerate (B167501). These techniques provide detailed information about the molecule's atomic connectivity, configuration, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of corticosteroids and their related substances. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework can be assembled.

For Delta-9(11)-Betamethasone valerate, the most telling feature in its ¹H NMR spectrum, when compared to the parent betamethasone (B1666872) valerate, is the appearance of a new olefinic proton signal corresponding to the hydrogen at C11 and the disappearance of the signal for the 11-β hydroxyl proton. The formation of the C9=C11 double bond induces significant chemical shift changes for nearby protons. For instance, the proton at C12 and the methyl protons at C19 would experience altered magnetic environments, leading to predictable shifts in their respective signals.

While specific, publicly available, fully assigned NMR data for this compound is scarce, the analysis relies on comparison with the well-documented spectra of betamethasone valerate and other similar steroidal structures. The stereochemistry, particularly at the C16 methyl group and the C17 side chain, is confirmed through Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons, solidifying the conformational and configurational assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of a compound's elemental composition and molecular formula. For this compound, the molecular formula is C₂₇H₃₆O₅.

Table 1: HRMS Data for this compound

PropertyValueSource
Molecular FormulaC₂₇H₃₆O₅PubChem
Exact Mass440.25627 DaPubChem
Molecular Weight440.6 g/mol PubChem

This interactive table provides key mass spectrometry data for the target compound.

Beyond the molecular formula, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. Under techniques like electrospray ionization (ESI), the molecule is first ionized, often as a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) breaks the molecule into characteristic fragment ions. Expected fragmentation for this compound would include:

Loss of the valerate side chain: A neutral loss of pentanoic acid (C₅H₁₀O₂) or cleavage yielding ions related to the steroid backbone.

Cleavage of the C17 side chain: Loss of the C₂H₃O₂ (hydroxyacetyl) group.

Ring cleavages: Characteristic fragmentation of the steroidal ring system, which helps to confirm the core structure.

These fragmentation patterns serve as a molecular fingerprint, allowing for confident identification even in complex mixtures.

Vibrational and Electronic Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. The resulting spectrum provides a unique fingerprint. For this compound, key IR absorption bands would include:

Carbonyl (C=O) stretching: Strong absorptions are expected for the C3 ketone, the C20 ketone, and the ester carbonyl in the valerate group.

Olefinic (C=C) stretching: Signals corresponding to the C1=C2, C4=C5, and the newly formed C9=C11 double bonds.

Hydroxyl (O-H) stretching: A band from the C21 hydroxyl group.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the conjugated systems within the molecule. The pregna-1,4-diene-3-one system in the A-ring is a strong chromophore. The introduction of the C9=C11 double bond extends this conjugation, which is expected to cause a bathochromic (red) shift in the maximum absorbance wavelength (λmax) compared to the parent drug. For instance, analytical methods for betamethasone valerate often use a detection wavelength around 240-246 nm, and the λmax for the delta-9(11) derivative would be in a similar region, allowing for its detection using UV-based methods like HPLC. rsc.org

Chromatographic Methodologies for Purity and Identity Assessment

Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API) and other related substances, enabling its accurate quantification and ensuring the purity of the drug product.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the predominant technique for the analysis of betamethasone valerate and its impurities. arabjchem.orgresearchgate.net Stability-indicating methods are specifically designed to separate the API from all potential degradation products and process impurities, including this compound. arabjchem.org

Method development focuses on optimizing separation by adjusting parameters such as mobile phase composition, column chemistry, and temperature. A typical method would be validated according to International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and robustness to prove its suitability for routine quality control. researchgate.net

Table 2: Example HPLC Method Parameters for Betamethasone Valerate Impurity Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient elution with Acetonitrile (B52724) and Water/Buffer
Flow Rate1.0 - 1.5 mL/min
Detection Wavelength240 - 254 nm (UV)
Temperature30 - 50 °C
Internal StandardDexamethasone (B1670325) acetate (B1210297) or other suitable steroid

This interactive table summarizes typical conditions for an HPLC method used in the analysis of betamethasone valerate and its related substances, including the delta-9(11) impurity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Related Structures

Gas Chromatography (GC) is a powerful separation technique, but its application to large, non-volatile, and thermally labile molecules like corticosteroids is limited. Direct injection of this compound into a GC system would likely lead to thermal degradation in the hot injector port, preventing accurate analysis.

To overcome this, derivatization is required to convert the non-volatile steroid into a more volatile and thermally stable analogue. This typically involves reacting the hydroxyl groups with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized impurity from other components, and the mass spectrometer provides detection and structural confirmation based on the mass-to-charge ratio and fragmentation pattern of the derivative. While effective, the additional derivatization step makes GC-MS more cumbersome than HPLC for routine analysis of this compound. Therefore, GC-based methods for betamethasone valerate are more commonly applied to the analysis of residual solvents from the manufacturing process rather than for assaying the drug or its impurities.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful technique for the trace analysis of complex molecules such as corticosteroid esters. While specific UPLC-MS/MS studies for "this compound" are not explicitly detailed in the reviewed literature, the methodology is extensively applied to structurally similar compounds, including other betamethasone esters and cannabinoids, demonstrating its suitability for such analyses. nih.goveurekakit.comresearchgate.netbasinc.com

The high resolution of UPLC systems, utilizing columns with small particle sizes (typically under 2 μm), allows for rapid and efficient separation of analytes from complex matrix components. eurekakit.com The separated compounds are then introduced into a tandem mass spectrometer. This detector provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), enabling the detection and quantification of compounds at very low concentrations, often in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. eurekakit.comresearchgate.net

For a compound like this compound, a UPLC-MS/MS method would typically involve a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile or methanol). nih.goveurekakit.com The mass spectrometer would be operated in a positive electrospray ionization (ESI) mode, which is effective for protonating corticosteroid molecules. The specific MRM transitions would be determined by infusing a pure standard of the compound and identifying the molecular ion ([M+H]+) and its most stable fragment ions generated through collision-induced dissociation.

The table below illustrates typical parameters that would be established during the development of a UPLC-MS/MS method for a corticosteroid analogue, based on methods for related compounds.

ParameterTypical Value/ConditionSource
Chromatography System UPLC/UHPLC eurekakit.comresearchgate.net
Column Reversed-Phase C18 (e.g., ≤1.8 µm particle size) eurekakit.comresearchgate.net
Mobile Phase A Water with 0.1% Formic Acid or 5-10mM Ammonium Formate eurekakit.com
Mobile Phase B Acetonitrile or Methanol eurekakit.com
Flow Rate 0.4 - 1.0 mL/min eurekakit.comnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) eurekakit.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
Limit of Quantification 0.2 - 10 ng/mL eurekakit.comresearchgate.net

This technique's high sensitivity makes it indispensable for detecting trace-level impurities or degradation products in pharmaceutical substances and for pharmacokinetic studies in biological matrices.

Quantification Methods for Research Matrices

Accurate quantification of this compound in various research matrices, such as bulk drug substances, formulated products, and biological samples, is crucial for assessing purity, potency, and metabolic fate. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust method for the quantification of betamethasone esters. nih.govnih.gov

These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness. nih.govmaynoothuniversity.ie For quantification, a calibration curve is constructed by plotting the peak area response against known concentrations of a reference standard.

A typical reversed-phase HPLC (RP-HPLC) method for quantifying betamethasone valerate involves a C18 column and a mobile phase of acetonitrile and water or a buffer solution. nih.govpharmaexcipients.com Detection is commonly performed at a wavelength of approximately 240 nm, where the corticosteroid chromophore exhibits strong absorbance. maynoothuniversity.ienih.gov

The table below summarizes key validation parameters from a representative HPLC method for the quantification of betamethasone valerate in a topical cream, which would be analogous to a method for this compound.

Validation ParameterTypical ResultSource
Linearity Range 0.07 - 200% of specification limit nih.gov
Correlation Coefficient (r²) > 0.999 oup.com
Accuracy (Recovery) 98% - 102% maynoothuniversity.ie
Limit of Detection (LOD) 0.006 - 0.02 µg/mL maynoothuniversity.iepharmaexcipients.com
Limit of Quantification (LOQ) 0.018 - 0.07 µg/mL maynoothuniversity.iepharmaexcipients.com

For more complex matrices or when higher sensitivity is required, LC-MS/MS, as described previously, serves as the gold standard for quantification due to its superior specificity and lower detection limits. basinc.com

Stability-Indicating Analytical Methods for Research Compound Integrity

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. nih.gov The development of a SIAM is a regulatory requirement and is essential for determining the shelf-life and storage conditions of a drug substance. nih.gov

For this compound, a SIAM would typically be a reversed-phase HPLC method. nih.govmaynoothuniversity.ie To demonstrate the method's stability-indicating capability, forced degradation studies are performed. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. maynoothuniversity.ienih.gov The analytical method must be able to resolve the parent drug peak from all the degradation product peaks that are formed under these stress conditions. nih.gov

Studies on betamethasone 17-valerate have shown that it can undergo degradation through intramolecular isomerization to form betamethasone 21-valerate and hydrolysis to form betamethasone alcohol. nih.govmaynoothuniversity.ieresearchgate.net A successful SIAM must be able to separate these and other potential degradants. The use of a photodiode array (PDA) detector can aid in this process by providing spectral information to assess peak purity and help identify the degradation products.

The table below outlines the conditions of a forced degradation study and the requirements for a stability-indicating method.

Stress ConditionPurposeMethod RequirementSource
Acid Hydrolysis (e.g., 0.1M HCl) To test stability against acid.Separate parent drug from acid-induced degradants. maynoothuniversity.ie
Base Hydrolysis (e.g., 0.1M NaOH) To test stability against base.Separate parent drug from base-induced degradants. maynoothuniversity.ie
Oxidation (e.g., 3% H₂O₂) To test stability against oxidation.Separate parent drug from oxidative degradants. maynoothuniversity.ie
Thermal Degradation (e.g., 60-80°C) To evaluate the effect of heat.Separate parent drug from thermal degradants. nih.gov
Photodegradation (e.g., UV/Vis light) To evaluate light sensitivity.Separate parent drug from photo-degradants. nih.gov

By successfully developing and validating a SIAM, the intrinsic stability of the this compound molecule can be characterized, ensuring that the analytical data generated during stability studies are reliable and accurately reflect the compound's integrity over time.

Molecular Pharmacology and Receptor Binding Dynamics of Delta 9 11 Betamethasone Valerate

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Profiling

Competitive binding assays have shown that VBP1 binds to the human glucocorticoid receptor, albeit with a lower affinity than some classic glucocorticoids. patsnap.com For instance, the IC50 value for VBP1 binding to the GR was approximately 50-fold higher than that of triamcinolone (B434), indicating a reduced binding affinity. patsnap.com The elongation of the ester chain, such as from acetate (B1210297) to valerate (B167501), has been shown to increase both the binding affinity for the GR and the lipophilicity of steroids. nih.gov

The selectivity profile of a glucocorticoid for the GR over other nuclear receptors is crucial for minimizing off-target effects. Research on ∆-9,11 analogs demonstrates a degree of selectivity. For example, VBP1 exhibited a significantly reduced affinity for the androgen receptor (AR), with an affinity more than 100-fold lower than that of the potent androgen methyltrienolone. patsnap.com In contrast, its affinity for the mineralocorticoid receptor (MR) was notably higher, showing an 11-fold greater affinity than spironolactone. patsnap.com Importantly, these ∆-9,11 analogs did not show any detectable binding to the estrogen or progesterone (B1679170) receptors. patsnap.com

CompoundReceptorRelative Binding Affinity/ActivityReference
VBP1 (analog)Glucocorticoid Receptor (GR)~50-fold reduced affinity compared to triamcinolone (IC50 = 6.53 x 10⁻⁸ M) patsnap.com
TriamcinoloneGlucocorticoid Receptor (GR)IC50 = 1.34 x 10⁻⁹ M patsnap.com
VBP1 (analog)Androgen Receptor (AR)>100-fold reduced affinity compared to methyltrienolone patsnap.com
VBP1 (analog)Mineralocorticoid Receptor (MR)11-fold higher affinity than spironolactone patsnap.com
VBP1 (analog)Estrogen ReceptorNo detectable binding patsnap.com
VBP1 (analog)Progesterone ReceptorNo detectable binding patsnap.com

Mechanistic Studies of GR Translocation and Gene Regulation

Upon binding to a glucocorticoid, the GR undergoes a conformational change, dissociates from a chaperone protein complex in the cytoplasm, and translocates to the nucleus. nih.gov Studies on ∆-9,11-modified glucocorticoids confirm that these analogs are capable of inducing the nuclear translocation of the GR. patsnap.com This translocation is a prerequisite for the receptor to interact with DNA and regulate gene expression.

The primary mechanism of action for glucocorticoids involves the modulation of gene transcription. This occurs through two main pathways: transactivation and transrepression. Transactivation involves the GR binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. patsnap.com This process is associated with many of the metabolic side effects of glucocorticoids. In contrast, transrepression involves the GR interfering with the activity of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes. youtube.com This is the primary mechanism behind the anti-inflammatory effects of glucocorticoids. youtube.com

A key finding from research on ∆-9,11 analogs is their nature as "dissociative steroids." patsnap.com These compounds have been shown to effectively induce GR-mediated transrepression while having a significantly reduced capacity for GRE-mediated transactivation. patsnap.com For instance, ∆-9,11 analogs demonstrated potent inhibition of TNF-α-induced NF-κB signaling, an effect that was blocked by the GR antagonist RU-486, confirming the involvement of the GR. patsnap.com However, in reporter gene assays, these analogs did not induce GRE-mediated transcription. patsnap.com This dissociation of transrepression from transactivation suggests that ∆-9,11 analogs like Delta-9(11)-betamethasone valerate may offer a more favorable therapeutic profile with a reduced risk of certain side effects. patsnap.com

Investigation of Potential Ligand-Induced Conformational Changes in GR

The binding of a ligand to the GR induces a specific conformational change in the receptor protein. This altered conformation is critical for the subsequent steps of receptor dimerization, nuclear translocation, and interaction with DNA and other co-regulatory proteins. While specific studies detailing the precise conformational changes induced by this compound are not available, the dissociative nature of ∆-9,11 analogs suggests that the conformational state they induce in the GR is distinct from that induced by classic glucocorticoids.

The fact that ∆-9,11 analogs favor transrepression over transactivation implies that the ligand-bound GR adopts a conformation that is competent for protein-protein interactions with transcription factors like NF-κB, but is less favorable for the dimerization and binding to GREs required for transactivation. patsnap.com It has been proposed that transrepression may be mediated by GR monomers, whereas transactivation requires GR dimers. youtube.com The unique conformation induced by ∆-9,11 analogs may therefore favor the monomeric state of the GR.

Exploration of Interactions with Other Nuclear Receptors and Signaling Pathways

Beyond direct receptor binding, glucocorticoids can influence various signaling pathways. The primary pathway modulated by dissociative ∆-9,11 analogs is the NF-κB signaling cascade, which is a key regulator of inflammation. patsnap.com By inhibiting NF-κB, these compounds suppress the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Furthermore, studies on betamethasone (B1666872) have identified its influence on pathways related to cell proliferation and cytoskeletal remodeling. nih.gov In fetal lung fibroblasts, betamethasone was shown to stimulate a stronger transcriptional response compared to corticosterone, affecting hundreds of genes. nih.gov Whole-genome analysis identified GR binding sites near genes involved in these cellular processes, confirming a direct regulatory role. nih.gov

Preclinical Metabolic Fate and Biotransformation of Delta 9 11 Betamethasone Valerate

In Vitro Hepatic Metabolism Studies (e.g., Microsomal Stability, Hepatocyte Incubation)

In vitro studies using liver preparations are fundamental in characterizing the metabolic stability and pathways of drug candidates. For corticosteroids like betamethasone (B1666872) valerate (B167501), these studies typically involve incubation with liver microsomes or hepatocytes.

Hepatocyte incubations provide a more complete picture of metabolism as they contain a wider range of enzymes than microsomes. Studies with hepatocytes would be instrumental in determining the intrinsic clearance and the full metabolite profile of Delta-9(11)-betamethasone valerate. General pharmacokinetic principles for topical corticosteroids indicate that once absorbed, they are primarily metabolized in the liver. drugs.comgsk.com

Identification and Characterization of Major and Minor Metabolites in Animal Models

The identification of metabolites in preclinical animal models is a key step in drug development. For betamethasone valerate, several metabolites have been identified. The parent compound, betamethasone, is known to be metabolized into at least six different metabolites. drugbank.com

The primary metabolic transformations for betamethasone valerate involve the ester and steroid core. The major degradation and metabolic products identified for betamethasone-17-valerate (B13397696) are its isomer, betamethasone-21-valerate, and betamethasone itself (as the alcohol). nih.govresearchgate.net The conversion to betamethasone-21-valerate is a key step, as this isomer is readily hydrolyzed by esterases to yield the active betamethasone. nih.govnih.gov

Precursor CompoundMajor Metabolite(s)Minor Metabolite(s)
Betamethasone-17-valerateBetamethasone-21-valerate, BetamethasoneUnknown minor degradation products
Betamethasone6β-hydroxybetamethasoneOther unidentified metabolites

Elucidation of Biotransformation Pathways (e.g., Oxidation, Hydrolysis, Conjugation)

The biotransformation of this compound is expected to follow pathways similar to other corticosteroids, primarily involving hydrolysis, oxidation, and conjugation.

Hydrolysis: The most prominent initial metabolic step for betamethasone valerate is the hydrolysis of the valerate ester group. This process can be catalyzed by esterase enzymes present in the liver and other tissues. nih.govnih.gov Studies have shown that betamethasone-17-valerate can isomerize to betamethasone-21-valerate, which is then hydrolyzed to betamethasone. nih.gov This hydrolysis is a critical activation step, releasing the pharmacologically active core steroid.

Oxidation: Following hydrolysis, the betamethasone core can undergo oxidative metabolism. One of the known oxidative pathways for betamethasone is 6β-hydroxylation, a reaction typically catalyzed by cytochrome P450 enzymes. drugbank.com The metabolism of the related corticosteroid, beclomethasone (B1667900) dipropionate, by CYP3A enzymes results in hydroxylated and dehydrogenated metabolites, suggesting similar pathways could be relevant for betamethasone valerate. nih.govnih.gov

Conjugation: After oxidation, the metabolites can be further processed through phase II conjugation reactions, such as glucuronidation or sulfation. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. Once absorbed, corticosteroids and their metabolites are excreted via the kidneys and, to some extent, in the bile. drugs.comgsk.com

Enzymatic Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Isoforms)

The primary enzymatic systems implicated in the metabolism of corticosteroids like betamethasone valerate are esterases and cytochrome P450 (CYP) enzymes.

Esterases: These enzymes are responsible for the initial hydrolysis of the valerate ester, a crucial step in the metabolic cascade. nih.govnih.gov

Cytochrome P450 (CYP) Isoforms: The oxidative metabolism of the steroid nucleus is predominantly carried out by CYP enzymes, which are abundant in the liver. uniba.it While the specific CYP isoforms responsible for this compound metabolism have not been definitively identified, data from related compounds suggest the involvement of the CYP3A subfamily. Studies on beclomethasone dipropionate have shown that CYP3A4 and CYP3A5 are capable of metabolizing this corticosteroid through hydroxylation and dehydrogenation. nih.govnih.govresearchgate.net Furthermore, research has indicated that betamethasone can influence the activity of CYP enzymes in rat liver microsomes, specifically enhancing the 2-hydroxylation of biphenyl (B1667301), which points to an interaction with this enzyme system. nih.gov

Enzyme FamilySpecific Enzymes (Predicted)Metabolic Reaction
EsterasesVarious tissue esterasesHydrolysis of the valerate ester
Cytochrome P450CYP3A4, CYP3A5Oxidation (e.g., 6β-hydroxylation)

Preclinical Pharmacological Mechanisms of Action of Delta 9 11 Betamethasone Valerate

Modulation of Inflammatory Signaling Pathways

Betamethasone (B1666872) valerate (B167501) exerts its potent anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory cascade.

Nuclear Factor-kappa B (NF-κB) Inhibition

A primary mechanism of action for betamethasone valerate is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a crucial transcription factor that, upon activation by pro-inflammatory stimuli, orchestrates the expression of numerous genes involved in inflammation and immune responses. nih.gov Glucocorticoids, including betamethasone, have been shown to be potent inhibitors of NF-κB activation. nih.gov This inhibition is mediated through the induction of the IκBα inhibitory protein, which effectively traps activated NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. nih.gov By blocking NF-κB, betamethasone effectively suppresses the production of a wide array of inflammatory mediators. mdpi.com

Induction of Anti-inflammatory Proteins (e.g., Lipocortins)

Betamethasone valerate upregulates the expression of anti-inflammatory proteins, most notably lipocortin-1 (also known as annexin-1). patsnap.com Lipocortins are a family of proteins that play a critical role in the anti-inflammatory effects of glucocorticoids. nih.gov They are known to inhibit phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. patsnap.comwikipedia.org The inhibition of arachidonic acid release, in turn, prevents its conversion into potent pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.comnih.gov Studies have demonstrated that steroid treatment can induce the release of lipocortin-1, which is linked to the inhibition of eicosanoid formation. nih.gov

Regulation of Cytokine and Chemokine Expression

Betamethasone valerate significantly downregulates the expression of a broad spectrum of pro-inflammatory cytokines and chemokines. patsnap.comnih.gov These signaling molecules are responsible for the recruitment and activation of various immune cells at the site of inflammation. patsnap.com In vitro studies have shown that betamethasone can decrease the production of key inflammatory cytokines such as interleukin-1α (IL-1α), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgpatsnap.combakerinstitute.org By suppressing the expression of these critical mediators, betamethasone effectively dampens the inflammatory response.

Cellular and Molecular Anti-Inflammatory Effects in In Vitro Models

In vitro studies have provided detailed insights into the cellular and molecular anti-inflammatory effects of betamethasone valerate. When applied to various cell types, including keratinocytes and immune cells, betamethasone demonstrates a potent ability to counteract inflammatory processes. patsnap.com For instance, in models of skin inflammation, betamethasone valerate has been shown to significantly reduce the production of inflammatory markers. patsnap.com These effects are a direct result of the molecular mechanisms described above, including the inhibition of pro-inflammatory gene expression and the induction of anti-inflammatory proteins.

Characterization of Immunomodulatory Effects in Preclinical Systems

Betamethasone valerate exhibits significant immunomodulatory effects by influencing the function of various immune cells. patsnap.comfrontiersin.org It has been shown to suppress the function of T-cells and antigen-presenting cells. patsnap.com Furthermore, preclinical studies have demonstrated that betamethasone can reduce the recruitment and activation of neutrophils, eosinophils, macrophages, and lymphocytes to inflammatory sites. patsnap.com In human peripheral blood mononuclear cell (PBMC) models, betamethasone potently suppressed inflammation and the activation of CD4+ T cells. frontiersin.org It also reduces the motility and chemotaxis of neutrophils. bakerinstitute.org

Influence on Cellular Proliferation and Differentiation Pathways

In addition to its anti-inflammatory and immunomodulatory properties, betamethasone valerate also affects cellular proliferation and differentiation pathways. patsnap.comnih.gov This is particularly relevant in hyperproliferative skin diseases. In vitro studies on human keratinocytes (HaCaT cells) have shown that betamethasone valerate can reduce cell growth in a dose-dependent manner. The antiproliferative effect is, in part, mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily in the G2-phase. These actions contribute to its therapeutic efficacy in conditions characterized by excessive skin cell turnover. patsnap.com

Prodrug Design and Advanced Derivative Research Based on Delta 9 11 Betamethasone Valerate Scaffold

Rational Design Principles for Enhancing Pharmacological Properties

The rational design of derivatives of Delta-9(11)-betamethasone valerate (B167501) is fundamentally guided by the principle of separating the anti-inflammatory effects from the adverse metabolic and systemic side effects commonly associated with glucocorticoids. A key strategy revolves around the structural modifications of the steroid nucleus to create "dissociative glucocorticoids." These compounds are designed to retain or enhance their ability to inhibit pro-inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB), while reducing their capacity to activate the glucocorticoid response elements (GREs) in the promoters of genes responsible for many of the unwanted side effects. nih.gov

The introduction of a double bond at the delta-9(11) position is a critical modification that has been shown to achieve this dissociation. nih.gov This structural change can alter the conformation of the steroid, influencing its interaction with the glucocorticoid receptor (GR). The goal is to create a ligand-receptor complex that favors the transrepression pathway (inhibition of NF-κB) over the transactivation pathway (activation of GRE-mediated gene expression). nih.gov Research on other Δ9,11 analogs has demonstrated that this modification can lead to potent anti-inflammatory activity with a significant reduction in side effects like weight loss and spleen size reduction in preclinical models. nih.gov

Further rational design principles for Delta-9(11)-betamethasone valerate derivatives include:

Modulating Lipophilicity: The valerate ester at the 17-position already enhances the lipophilicity of betamethasone (B1666872), improving its skin penetration for topical applications. By synthesizing a series of new esters or ethers at this position, the lipophilicity can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties for specific therapeutic applications.

Targeted Delivery: Prodrugs can be designed to be inactive until they reach a specific site of inflammation. This can be achieved by incorporating moieties that are cleaved by enzymes overexpressed in inflamed tissues.

Improving Receptor Binding Affinity: Minor structural modifications to the steroid scaffold can significantly impact its binding affinity and selectivity for the glucocorticoid receptor. Molecular docking studies are often employed to predict how different functional groups will interact with the ligand-binding domain of the GR, guiding the synthesis of more potent and selective compounds. nih.gov

Synthesis and Preclinical Evaluation of Novel Esters and Ethers

The synthesis of novel esters and ethers from the Delta-9(11)-betamethasone scaffold is a primary strategy for developing new drug candidates with improved therapeutic profiles. The 17-hydroxyl group and the 21-hydroxyl group of the parent betamethasone molecule are common sites for such modifications.

Synthesis of Novel Esters

Building upon the existing valerate ester at the 17-position, a variety of other esters can be synthesized to modulate the compound's properties. For instance, the synthesis of 17-heterocyclic aromatic esters has been explored for other corticosteroid series. nih.gov A similar approach could be applied to Delta-9(11)-betamethasone. The general synthetic route would involve the acylation of the 17-hydroxyl group of a suitable Delta-9(11)-betamethasone precursor with a variety of acyl chlorides or anhydrides.

Table 1: Hypothetical Novel Esters of Delta-9(11)-Betamethasone and Their Rationale

Ester Moiety at C-17Rationale for SynthesisPotential Preclinical Evaluation
FuroateIncreased anti-inflammatory potency, as seen in other corticosteroid series. nih.govCroton oil ear assay in mice to determine topical anti-inflammatory activity.
BenzoateAltered lipophilicity and skin penetration characteristics.In vitro skin permeation studies using Franz diffusion cells.
CyclopropylcarboxylatePotential for enhanced receptor binding and metabolic stability.Glucocorticoid receptor binding assays and metabolic stability assays in liver microsomes.
Amino acid estersIncreased water solubility for potential parenteral formulations and targeted delivery via amino acid transporters.Aqueous solubility determination and uptake studies in cells expressing specific amino acid transporters.

Synthesis of Novel Ethers

The synthesis of ether derivatives offers another avenue to modify the physicochemical properties of Delta-9(11)-betamethasone. While less common than esterification, etherification of the hydroxyl groups can lead to compounds with increased stability against hydrolysis by esterases. The synthesis would typically involve the reaction of the hydroxyl group with an alkyl halide under basic conditions.

Table 2: Hypothetical Novel Ethers of Delta-9(11)-Betamethasone and Their Rationale

Ether MoietyRationale for SynthesisPotential Preclinical Evaluation
Methyl ether at C-21Increased metabolic stability and altered pharmacokinetic profile.Pharmacokinetic studies in animal models to determine half-life and bioavailability.
Benzyl ether at C-21Increased lipophilicity and potential for altered tissue distribution.Tissue distribution studies following systemic administration in rodents.

The preclinical evaluation of these novel esters and ethers would involve a battery of in vitro and in vivo tests. In vitro assays would include glucocorticoid receptor binding assays, reporter gene assays to assess transactivation and transrepression activity, and cell-based assays to measure anti-inflammatory effects (e.g., inhibition of cytokine release). nih.gov Promising candidates would then be advanced to in vivo models of inflammation, such as the croton oil-induced ear edema model in mice, to assess their topical or systemic anti-inflammatory potency. nih.gov

Development of Bioprecursor Prodrugs for Targeted Delivery

A significant challenge with potent corticosteroids is the potential for systemic side effects, even with topical administration. Bioprecursor prodrugs represent a sophisticated strategy to overcome this limitation by delivering the active drug to the target site of inflammation. These prodrugs are inactive compounds that are metabolically converted to the active drug by enzymes that are predominantly located in the target tissue.

For inflammatory conditions of the skin, for example, a bioprecursor prodrug of Delta-9(11)-betamethasone could be designed to be activated by enzymes present in inflamed skin. This would concentrate the active drug where it is needed, reducing systemic exposure and the risk of side effects.

Potential strategies for bioprecursor prodrugs of Delta-9(11)-betamethasone include:

Enzyme-Labile Linkers: The drug can be attached to a promoiety via a linker that is susceptible to cleavage by enzymes such as phosphatases, esterases, or amidases that are upregulated in inflamed tissues.

Hypoxia-Activated Prodrugs: For inflammatory conditions associated with hypoxia (low oxygen levels), the prodrug could be designed with a moiety that is reduced under hypoxic conditions to release the active steroid.

Transporter-Targeted Prodrugs: By attaching a ligand for a specific transporter that is highly expressed on target cells (e.g., inflammatory cells), the prodrug can be selectively taken up by these cells before being converted to the active form.

The development of such bioprecursor prodrugs requires a deep understanding of the enzymatic and physiological environment of the target tissue. Preclinical evaluation would involve demonstrating the stability of the prodrug in systemic circulation and its efficient conversion to the active drug in the target tissue.

Exploration of Covalent and Non-Covalent Modifications for Modulated Activity

Beyond the design of prodrugs, direct modifications of the this compound scaffold can be explored to modulate its interaction with the glucocorticoid receptor and, consequently, its pharmacological activity.

Covalent Modifications

Covalent modifications involve the formation of a stable chemical bond between a functional group on the steroid and the receptor or other biological targets. While less common for glucocorticoids, this approach could be used to design irreversible or long-acting inhibitors. However, the potential for off-target effects and immunogenicity with covalent inhibitors is a significant concern that would need to be carefully evaluated.

Non-Covalent Modifications

Non-covalent modifications are the cornerstone of traditional drug design and involve altering the steroid's structure to optimize its non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) with the glucocorticoid receptor. Molecular docking studies can provide valuable insights into how different substituents on the this compound molecule might interact with the amino acid residues in the ligand-binding pocket of the GR. nih.gov

For example, introducing small alkyl groups or halogen atoms at specific positions on the steroid nucleus could enhance binding affinity or influence the conformation of the receptor, thereby modulating the balance between transactivation and transrepression. A study on betamethasone dipropionate derivatives showed that various non-covalent interactions, including hydrogen bonds and alkyl-alkyl interactions, are crucial for binding to the GR. nih.gov Similar principles would apply to the this compound scaffold.

The preclinical evaluation of these modified compounds would follow a similar path to that of the novel esters and ethers, with a strong emphasis on understanding the structure-activity relationship (SAR). By systematically modifying the structure and assessing the impact on receptor binding, transactivation, transrepression, and anti-inflammatory activity, a more refined understanding of how to optimize the therapeutic properties of this compound can be achieved.

Future Directions and Emerging Research Avenues for Delta 9 11 Betamethasone Valerate

The exploration of Delta-9(11)-betamethasone valerate (B167501) and related steroid frameworks is entering a new phase, driven by technological advancements and a deeper understanding of molecular biology. Future research is poised to move beyond traditional pharmacological assessments, venturing into nuanced investigations of mechanisms, precision targeting, and innovative therapeutic strategies. The following sections outline key emerging avenues that hold significant promise for advancing the therapeutic potential of this corticosteroid class.

Q & A

Q. What are the key considerations for synthesizing Delta-9(11)-Betamethasone valerate with high purity?

Methodological Answer: Synthesis requires precise control of steric and electronic factors at the C9(11) position. Use chromatographic validation (e.g., HPLC with a C18 column and acetonitrile/water mobile phase) to monitor intermediates and final product purity. Ensure valerate esterification at the 17-hydroxyl group is complete, as incomplete esterification leads to impurities like betamethasone 21-valerate . Purity thresholds (>98%) should align with pharmacopeial standards, validated via system suitability tests (resolution ≥4.0 between betamethasone dipropionate and valerate derivatives) .

Q. How is this compound quantified in topical formulations?

Methodological Answer: Employ reverse-phase HPLC with UV detection at 254 nm. Prepare a standard curve using USP-grade betamethasone valerate reference standards dissolved in methanol-acetic acid (1:1000). For creams, extract the active ingredient using solvent partitioning (e.g., ethanol or DMSO) to avoid matrix interference. Validate recovery rates (90–110%) and inter-day precision (RSD <2%) per ICH guidelines .

Q. What in vitro models are recommended to assess its anti-inflammatory efficacy?

Methodological Answer: Use human keratinocyte cultures (e.g., HaCaT cells) stimulated with TNF-α or IL-1β. Measure IL-6 and IL-8 suppression via ELISA. For mechanistic studies, radiolabeled ³H-dexamethasone competitive binding assays can determine glucocorticoid receptor affinity (IC₅₀ ~5–6 nM in human epidermis) . Include betamethasone dipropionate as a positive control to benchmark potency .

Advanced Research Questions

Q. How to resolve contradictions in transdermal penetration data across studies?

Methodological Answer: Variability arises from skin models (human vs. murine) and formulation vehicles (cream vs. foam). Standardize protocols using Franz diffusion cells with ex vivo human skin. Pre-hydrate skin for 12 hours to mimic physiological conditions. Compare flux rates (µg/cm²/h) of betamethasone valerate across formulations, noting that foam vehicles enhance penetration by 30–40% due to aerosolized particle dispersion . Normalize data to stratum corneum thickness (measured via OCT) .

Q. What experimental designs minimize confounding factors in clinical trials comparing topical corticosteroids?

Methodological Answer: Use a randomized, double-blind, four-arm design:

  • Group 1: Betamethasone valerate 0.2% + hyaluronidase (enhances permeation).
  • Group 2: Betamethasone valerate 0.2% alone.
  • Group 3: Lower concentration (0.1%) to assess dose-response.
  • Group 4: Placebo. Stratify patients by baseline disease severity (e.g., EASI scores) and monitor adrenal suppression via serum cortisol levels. Statistical power analysis should assume a 15% dropout rate .

Q. How to validate impurity limits for betamethasone valerate-related compounds under updated USP-NF guidelines?

Methodological Answer: For betamethasone valerate-related compound A (21-valerate impurity), widen the acceptance limit from ≤0.3% to ≤0.5% using HPLC with relative retention time (RRT) calibration. For unspecified impurities, apply a threshold of ≤0.1% with mass spectrometry (LC-MS/MS) for structural elucidation. Include forced degradation studies (heat, light, pH stress) to identify degradation pathways and justify limits .

Q. What methodologies address discrepancies in solubility data between DMSO and ethanol?

Methodological Answer: Solubility varies due to solvent polarity and betamethasone valerate’s logP (~3.5). Use shake-flask method with saturation solubility testing:

  • Prepare saturated solutions in DMSO and ethanol.
  • Centrifuge at 10,000 rpm for 15 min.
  • Filter supernatants (0.22 µm) and quantify via UV spectrophotometry (λ = 240 nm). Note that DMSO achieves higher solubility (100 mM vs. 50 mM in ethanol) due to stronger hydrogen-bond acceptor capacity. Validate with differential scanning calorimetry (DSC) to exclude polymorphic interference .

Data Analysis and Interpretation

Q. How to statistically analyze dose-dependent efficacy in preclinical models?

Methodological Answer: Apply nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves (0.01–1.0 mg/mL). Calculate EC₅₀ values and compare using extra sum-of-squares F-test. For in vivo models (e.g., murine contact dermatitis), use ANOVA with Tukey’s post hoc test to compare lesion scores across treatment groups. Include Cohen’s d effect size to quantify clinical relevance .

Q. What bioanalytical techniques confirm betamethasone valerate’s metabolic stability in hepatic models?

Methodological Answer: Incubate with human liver microsomes (HLM) and NADPH cofactor. Use LC-QTOF-MS to identify metabolites (e.g., hydroxylation at C16 or valerate ester hydrolysis). Quantify parent compound depletion over 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) using the substrate depletion method:

Clint=ln(2)t1/2×microsomal proteinKmCl_{int} = \frac{\ln(2)}{t_{1/2}} \times \frac{\text{microsomal protein}}{K_{m}}

Validate against CYP3A4 inhibitors (e.g., ketoconazole) to assess enzyme-specific metabolism .

Safety and Regulatory Considerations

Q. How to design toxicity studies for novel betamethasone valerate formulations?

Methodological Answer: Conduct repeat-dose dermal toxicity in minipigs (OECD 410). Apply 0.12% foam twice daily for 28 days. Monitor histopathology (H&E staining) for epidermal atrophy and adrenal weight changes. For genotoxicity, perform Ames test (TA98 strain) and micronucleus assay in human lymphocytes. Align impurity profiles with ICH Q3A/B thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.